molecular formula C12H9ClF3N3O3 B1523520 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351844-81-9

1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1523520
CAS No.: 1351844-81-9
M. Wt: 335.66 g/mol
InChI Key: FALHWGWVJDFZOA-UHFFFAOYSA-N
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Description

1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a key synthetic intermediate in the development of novel herbicides, functioning as a precursor to potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors . Research into this compound and its derivatives is focused on creating new agrochemicals that disrupt chlorophyll biosynthesis and induce bleaching in target plant species, offering a potential mechanism for controlling resistant weeds. The structural motif of the 1,2,3-triazole core, linked to a substituted phenyl ring, is critical for its bioactivity and is a subject of investigation in medicinal chemistry for the design of small molecule therapeutics . Its primary research value lies in its role as a versatile scaffold for chemical derivatization, enabling structure-activity relationship (SAR) studies to optimize herbicidal potency and environmental safety profiles. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O3/c1-22-5-9-10(11(20)21)17-18-19(9)6-2-3-8(13)7(4-6)12(14,15)16/h2-4H,5H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALHWGWVJDFZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1351844-81-9) is a compound of significant interest due to its diverse biological activities. This triazole derivative has been studied for its potential applications in various fields, including oncology and antimicrobial therapy. This article summarizes the biological activity of this compound based on available research findings.

  • Molecular Formula : C12H9ClF3N3O3
  • Molecular Weight : 335.67 g/mol
  • Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing the triazole ring exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study highlighted that derivatives of triazole demonstrated significant cytotoxicity in leukemia cell lines, with IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (μM)
This compoundHeLa (Human Cervical Carcinoma)Not specified
Other Triazole DerivativesK562 (Chronic Myeloid Leukemia)13.6 ± 0.3
Other Triazole DerivativesCCRF-SB (Acute Lymphoblastic Leukemia)112 ± 19

The presence of the triazole moiety has been linked to enhanced biological activity compared to other structural analogs .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that triazoles can act against a range of bacterial strains and fungi. The mechanism is thought to involve interference with microbial enzyme systems, leading to cell death.

Activity TypeTested OrganismResults
AntibacterialE. coliModerate activity observed
AntifungalCandida albicansSignificant inhibition noted

These findings underscore the potential for this compound as a therapeutic agent in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to this compound:

  • In Vitro Studies :
    • A study demonstrated that triazole compounds exhibited lower IC50 values in cancer cell lines compared to their amide counterparts, suggesting higher potency due to structural modifications .
    • Another investigation into ribavirin analogs showed that modifications at the triazole position significantly enhanced anticancer activity, indicating that similar strategies may apply to the compound .
  • Mechanistic Insights :
    • Molecular docking studies have revealed that certain triazole derivatives bind effectively to target enzymes involved in cancer cell proliferation and microbial resistance mechanisms. This binding affinity correlates with observed biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Position 1 Substituents
  • Target Compound : 4-Chloro-3-(trifluoromethyl)phenyl group.
  • : 3-Chloro-4-fluorophenyl group. The fluorine atom increases electronegativity but lacks the bulkiness of trifluoromethyl .
  • : 3-Chloro-4-methoxyphenyl group. The methoxy group enhances solubility but reduces electron-withdrawing effects compared to trifluoromethyl .
  • : 4-Chloro-2-fluorophenyl group. Altered substitution pattern may influence binding interactions in biological targets .
Position 5 Substituents
  • Target Compound : Methoxymethyl group (polar, ether linkage).
  • : Methyl group (simpler, less polar). The methoxymethyl group in the target compound may improve solubility but reduce membrane permeability compared to methyl .
Carboxylic Acid Position

All compared compounds retain the carboxylic acid at position 4, enabling hydrogen bonding and coordination chemistry.

Electronic and Steric Effects

Compound (Source) Key Substituents Electronic Effects Steric Effects
Target Compound −CF₃, −Cl, −OCH₂CH₃ Strong electron withdrawal (−CF₃, −Cl) Bulky −CF₃ and −OCH₂CH₃ groups
1-(3-Chloro-4-fluorophenyl)-... () −Cl, −F Moderate electron withdrawal Smaller substituents
1-(3-Chloro-4-methoxyphenyl)-... () −Cl, −OCH₃ Electron donation (−OCH₃) vs. withdrawal (−Cl) Moderate bulk from −OCH₃
1-(4-Chloro-2-fluorophenyl)-... () −Cl, −F Similar to Ortho-fluorine increases steric hindrance
  • Trifluoromethyl Group : In the target compound, −CF₃ significantly increases lipophilicity (logP) and metabolic resistance compared to −F or −OCH₃ .
  • Methoxymethyl vs.

Preparation Methods

General Synthetic Approach

The preparation generally follows these key steps:

Specific Reported Methodologies

While direct detailed synthetic procedures for this exact compound are scarce in open literature, related triazole carboxylic acids with similar substitution patterns provide a blueprint:

  • Cyclization in presence of catalysts:
    A representative method involves refluxing an equimolar mixture of substituted aryl azide and methoxymethyl alkyne derivatives in ethanol with catalytic amounts of bases such as piperidine to promote cycloaddition and ring closure. The crude product is purified by recrystallization from solvents like dimethylformamide to yield the target compound as crystalline solids.

  • Use of substituted phenyl hydrazines:
    Another approach involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl hydrazine derivatives with appropriate carboxylated intermediates to form the triazole ring, followed by methoxymethylation at C5 via alkyl halides under basic conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
1. Triazole ring formation Azide + Alkyne, ethanol, reflux, piperidine catalyst Efficient cycloaddition, mild base catalysis improves yield
2. N1-aryl substitution Use of 4-chloro-3-(trifluoromethyl)phenyl azide or aryl halide Ensures regioselectivity at N1
3. C5 methoxymethylation Methoxymethyl chloride, base (e.g., K2CO3), DMF solvent Alkylation step, controlled temperature to avoid side reactions
4. Carboxylic acid introduction Starting from carboxylated precursors or oxidation Final step, purification by recrystallization

Purification and Characterization

  • Recrystallization: Commonly from dimethylformamide or ethanol to obtain high purity crystals with melting points around 276–277 °C.
  • Characterization: Confirmed by NMR, IR spectroscopy, and elemental analysis to verify substitution pattern and purity.

Research Findings and Analytical Data

Although direct experimental data for this exact compound’s preparation is limited, closely related triazole derivatives have been extensively studied:

  • The use of piperidine as a catalyst in ethanol under reflux conditions has been shown to facilitate efficient triazole ring formation with good yields and purity.
  • Structural studies confirm the regioselectivity of substitution at N1 and C5 positions, critical for biological activity and chemical stability.
  • The methoxymethyl group enhances solubility and modulates physicochemical properties, which is important in downstream applications.

Summary Table of Preparation Methods

Preparation Aspect Method Description Reference/Notes
Triazole ring synthesis Huisgen cycloaddition of azide and alkyne General synthetic principle
N1 substitution Use of substituted aryl azide or N-arylation Ensures correct aryl positioning
C5 methoxymethylation Alkylation with methoxymethyl chloride Requires base and controlled temp
Carboxylic acid introduction From carboxylated precursors or oxidation Final functional group installation
Purification Recrystallization from DMF or ethanol Yields crystalline product

Q & A

Q. What are the key structural features influencing the reactivity of this compound?

The compound’s reactivity is governed by its triazole core, trifluoromethyl-chlorophenyl substituent, and carboxylic acid group. The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance, while the methoxymethyl moiety increases solubility in polar solvents. The carboxylic acid enables salt formation or esterification for derivatization .

Methodological Insight : Use HPLC-MS to monitor reaction intermediates and NMR spectroscopy (e.g., 19F^{19}\text{F} NMR) to track trifluoromethyl group stability during synthesis .

Q. How can researchers optimize synthetic routes for high-purity yields?

Synthesis typically involves 1,3-dipolar cycloaddition between an azide and alkyne precursor, followed by functionalization. Key steps:

  • Precursor preparation : Use 4-chloro-3-(trifluoromethyl)phenyl azide and a propargyl ether intermediate.
  • Cycloaddition : Employ Cu(I) catalysis (e.g., CuSO4_4/sodium ascorbate) in THF/water at 60°C for 24 hours.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (60–80% yield).

Data Contradiction : Some protocols report lower yields (<50%) due to steric hindrance from the trifluoromethyl group. Mitigate by using microwave-assisted synthesis (90°C, 2 hours) .

Advanced Research Questions

Q. How can computational methods predict binding interactions with biological targets?

In silico approaches :

  • Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) via the carboxylic acid and triazole groups.
  • MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns runs).
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF3_3) with anti-inflammatory activity .

Validation : Compare predictions with surface plasmon resonance (SPR) binding assays (KD values) .

Q. How to resolve contradictions in reported bioactivity data?

Conflicting data (e.g., IC50_{50} variability in kinase inhibition assays) may arise from:

  • Assay conditions : Differences in pH (7.4 vs. 6.8) or solvent (DMSO concentration ≤0.1% recommended).
  • Metabolite interference : Use LC-MS/MS to verify compound stability in cell culture media.
  • Structural analogs : Compare with 1-[4-chloro-phenyl]-triazole derivatives to isolate CF3_3 effects .

Case Study : A 2024 study found that the trifluoromethyl group reduces off-target binding by 40% compared to methyl analogs .

Q. What strategies enhance regioselectivity in triazole derivatization?

Regioselective N-alkylation :

  • Base selection : K2_2CO3_3 in DMF favors N1-alkylation over N2.
  • Protecting groups : Use tert-butyl esters for carboxylic acid to prevent side reactions.
  • Kinetic control : Low temperatures (−20°C) slow competing pathways.

Analytical Tool : X-ray crystallography (e.g., synchrotron XRD) confirms regiochemistry .

Q. Methodological Challenges

Q. How to characterize weak hydrogen-bonding interactions in crystalline forms?

Techniques :

  • SCXRD : Resolve C–H···F and C–H···O interactions (≤3.0 Å).
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% F···H contacts).
  • DFT calculations : Gaussian09 at B3LYP/6-31G* level validates crystal packing .

Example : A 2025 study reported a 12.65° dihedral angle between triazole and phenyl rings, stabilized by C–H···F bonds .

Q. Data Reproducibility

Q. Why do solubility values vary across studies, and how to standardize them?

Reported solubility ranges: 0.5–3.2 mg/mL in PBS. Factors include:

  • Polymorphism : Screen for crystalline vs. amorphous forms via DSC and PXRD .
  • Ionization : Adjust pH to 7.4 (carboxylic acid pKa ~2.5).
  • Standard protocol : Use USP <1236> guidelines for equilibrium solubility .

Emerging Research Directions

Q. Can this compound act as a photoaffinity probe for target identification?

Design : Replace methoxymethyl with a diazirine group for UV crosslinking. Validation :

  • Click chemistry : Attach biotin-azide via CuAAC for pull-down assays.
  • MS/MS : Identify bound proteins in HEK293 lysates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

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